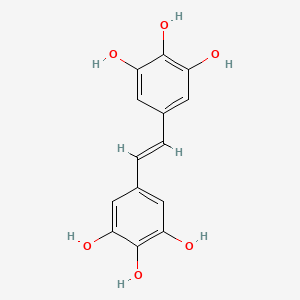

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. Without specific information on “5,5’-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol”, it’s difficult to provide a detailed analysis . Typically, such analysis would involve looking at the types of bonds present, the geometry of the molecule, and any functional groups present.Applications De Recherche Scientifique

Catalytic Behavior in Methanol-to-Olefins Reaction

Research indicates that the addition of aromatic molecules like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol in the methanol-to-olefins reaction over HZSM-5 catalysts can significantly impact the activity and selectivity of the reaction. It was found that adding a low concentration of such aromatic molecules enhances methane and ethene formation, alters the ratio of propene to ethene, and leads to methylation of aromatic rings at the expense of higher olefins (Sun et al., 2014).

Role in Conversion of Methanol into Hydrocarbons

Studies have shown that in the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol play a significant role. Specifically, ethene appears to be formed exclusively from xylenes and trimethylbenzenes, while propene and higher alkenes are formed from alkene methylations and interconversions. This implies a distinct separation in the formation mechanisms of ethene and higher alkenes (Svelle et al., 2006).

Photoluminescent Properties

Research into photoluminescent materials has involved the synthesis and spectroscopy of compounds structurally similar to 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol. These compounds exhibit significant photoluminescent properties, showing fluorescence emission upon excitation at various wavelengths. This is attributed to hydrogen-bond-assisted interactions between chromophores in the solid state, making them potentially useful in various optical applications (Sierra & Lahti, 2004).

Quantum Chemical Modeling in Catalysis

Quantum chemical modeling studies involving compounds like 5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol have provided insights into catalytic reactions such as methanol conversion over zeolites. These studies help in understanding the reaction mechanisms and barriers, which is crucial for optimizing catalytic processes (Svelle et al., 2009).

Safety And Hazards

Propriétés

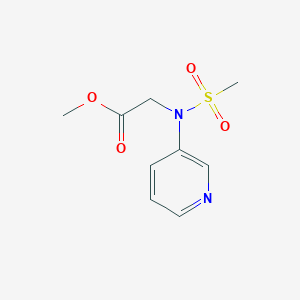

IUPAC Name |

5-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]benzene-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c15-9-3-7(4-10(16)13(9)19)1-2-8-5-11(17)14(20)12(18)6-8/h1-6,15-20H/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIXFZJBOJTTET-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C=CC2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)/C=C/C2=CC(=C(C(=C2)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-(1E)-1,2-Ethenediylbis-1,2,3-benzenetriol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2763970.png)

![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)

![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)

![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)